molecular formula C12H21NS B13286910 (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine

(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13286910
M. Wt: 211.37 g/mol
InChI Key: VYRQBWNQEONEDS-UHFFFAOYSA-N
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Description

(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is an organic compound with the molecular formula C12H21NS and a molecular weight of 211.37 g/mol . This compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and an amine group attached to a branched alkyl chain. The presence of the thiophene ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-Dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The thiophene ring and amine group may play crucial roles in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is unique due to its combination of a thiophene ring and a branched alkyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

4-methyl-N-(2-thiophen-2-ylethyl)pentan-2-amine

InChI

InChI=1S/C12H21NS/c1-10(2)9-11(3)13-7-6-12-5-4-8-14-12/h4-5,8,10-11,13H,6-7,9H2,1-3H3

InChI Key

VYRQBWNQEONEDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCC1=CC=CS1

Origin of Product

United States

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